(Z)-3-(3,5-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(3,5-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H7Cl2NOS3 and its molecular weight is 372.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have led to the synthesis of various derivatives of thioxothiazolidin-4-one compounds, demonstrating a broad spectrum of biological activities. For instance, a series of novel compounds incorporating the 2-thioxothiazolidin-4-one framework have been synthesized and their structures confirmed through several analytical techniques, including elemental analyses, FT-IR, 1H NMR, 13C NMR, and mass spectral data. These compounds have been investigated for their potential in vitro antibacterial and antifungal activities against a range of pathogens (B'Bhatt & Sharma, 2017). Additionally, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative have been conducted, providing insights into its molecular geometry and intermolecular interactions (Khelloul et al., 2016).
Antimicrobial Activities
Several studies have focused on evaluating the antimicrobial potential of thioxothiazolidin-4-one derivatives. The in vitro antibacterial and antifungal screenings have shown that these compounds exhibit variable and modest activities against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Notably, some derivatives have demonstrated significant activity against specific pathogens such as Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Anticancer Activities
Thioxothiazolidin-4-one derivatives have also been investigated for their potential anticancer properties. Research has shown that these compounds can inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting their utility as anticancer agents. The novel derivatives synthesized have demonstrated significant reductions in ascites tumor volume and cell number, and increased the life span of tumor-bearing mice. Moreover, these compounds have exhibited strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).
The synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives have also highlighted their low to moderate anticancer activity with significant selective action on certain cancer cell lines, such as leukemia, CNS cancer, and ovarian cancer, among others. This suggests the potential of these derivatives in targeted cancer therapy (Kaminskyy et al., 2015).
Properties
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS3/c15-8-4-9(16)6-10(5-8)17-13(18)12(21-14(17)19)7-11-2-1-3-20-11/h1-7H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTIRPYYSZUYGJ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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